
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) is a complex organometallic compound that has garnered significant interest in various fields of science and industry. This compound is characterized by the presence of titanium in its +4 oxidation state, coordinated with (E)-But-2-enedioate, cyclopenta-1,3-diene, and hydron. The unique structure of this compound allows it to exhibit interesting chemical properties and reactivity, making it a valuable subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) typically involves the reaction of titanium tetrachloride with (E)-But-2-enedioate and cyclopenta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products. Additionally, advanced purification techniques such as recrystallization and chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the titanium center is further oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, where the titanium center is reduced to lower oxidation states.
Substitution: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal reactivity and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield titanium oxides, while reduction reactions may produce titanium hydrides.
科学研究应用
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation reactions.
Biology: In biological research, the compound is studied for its potential use in drug delivery systems and as a therapeutic agent.
Medicine: The compound’s unique properties make it a candidate for use in medical imaging and diagnostic applications.
Industry: In industrial applications, the compound is used in the production of high-performance materials and coatings.
作用机制
The mechanism of action of (Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) involves the interaction of the titanium center with various molecular targets and pathways. The titanium center can coordinate with different ligands, leading to the formation of reactive intermediates that facilitate various chemical reactions. The specific pathways involved depend on the nature of the ligands and the reaction conditions.
相似化合物的比较
Similar Compounds
Similar compounds to (Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) include other titanium-based organometallic compounds such as:
Titanocene dichloride: A well-known titanium compound used in various catalytic applications.
Titanium tetraisopropoxide: Commonly used as a precursor in the synthesis of titanium dioxide nanoparticles.
Titanium(IV) oxide: Widely used as a pigment and in photocatalytic applications.
Uniqueness
What sets (Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) apart from these similar compounds is its unique combination of ligands, which imparts distinct chemical properties and reactivity. The presence of both (E)-But-2-enedioate and cyclopenta-1,3-diene ligands allows for versatile coordination chemistry and the formation of various reactive intermediates.
属性
CAS 编号 |
83525-76-2 |
|---|---|
分子式 |
C18H16O8Ti |
分子量 |
408.2 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) |
InChI |
InChI=1S/2C5H5.2C4H4O4.Ti/c2*1-2-4-5-3-1;2*5-3(6)1-2-4(7)8;/h2*1-5H;2*1-2H,(H,5,6)(H,7,8);/q2*-1;;;+4/p-2/b;;2-1+;2-1-; |
InChI 键 |
XMYAVRXTFLZELG-VNKKNNBQSA-L |
手性 SMILES |
[H+].[H+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Ti+4] |
SMILES |
[H+].[H+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ti+4] |
规范 SMILES |
[H+].[H+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ti+4] |
同义词 |
TBHM titanocene bis(hydrogenmaleinate) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate](/img/structure/B1237030.png)
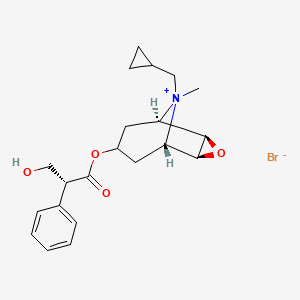
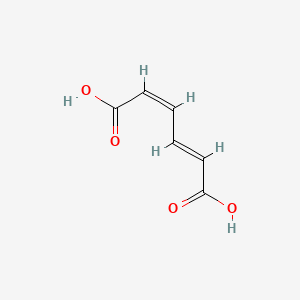
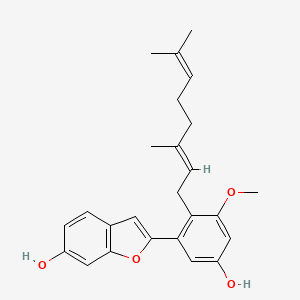
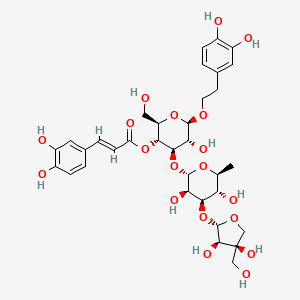
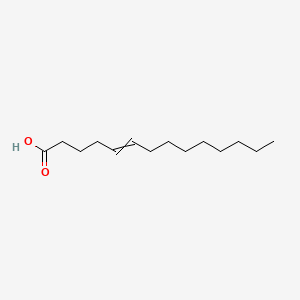
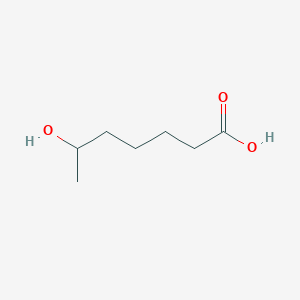
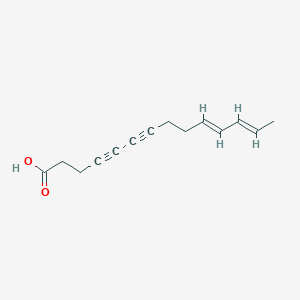
![(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1237045.png)
![(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One](/img/structure/B1237046.png)

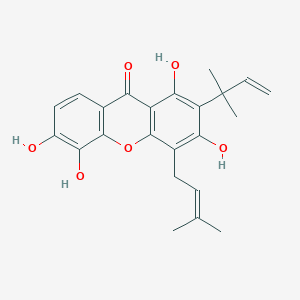
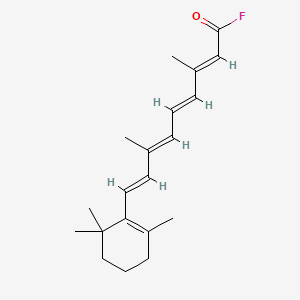
![(18E,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1237051.png)
